Desmethylsibutramine Hydrochloride: A Comprehensive Technical Guide for Researchers
Desmethylsibutramine Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Examination of its Chemical Identity, Pharmacological Profile, and Analytical Characterization
Introduction
Desmethylsibutramine, also known as norsibutramine, is the primary active metabolite of the formerly marketed anti-obesity drug, sibutramine.[1][2] As a potent monoamine reuptake inhibitor, it plays a crucial role in the pharmacological effects previously attributed to its parent compound.[1] This guide provides a detailed technical overview of desmethylsibutramine hydrochloride, designed for researchers, scientists, and drug development professionals. It will delve into its chemical structure and properties, outline a plausible synthetic route, detail a robust analytical methodology for its detection and quantification, and explore its mechanism of action and pharmacological implications. Of significant concern to regulatory bodies and public health, desmethylsibutramine has been frequently identified as an undeclared ingredient in weight-loss products sold as dietary supplements, making its accurate identification and quantification a matter of global importance.[1][3]
Chemical and Physical Properties
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [7] |
| Synonyms | N-Desmethylsibutramine hydrochloride, mono-Desmethylsibutramine hydrochloride, Norsibutramine hydrochloride, BTS 54-354 | [7] |
| Molecular Formula | C₁₆H₂₅Cl₂N | [7] |
| Molecular Weight | 302.3 g/mol | [7] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water.[8] Soluble in DMSO (62.5 mg/mL), and can be prepared in a solution of 10% DMSO in 90% corn oil (≥ 2.08 mg/mL).[9] |
Chemical Structure and Synthesis
The chemical structure of desmethylsibutramine features a cyclobutane ring attached to a chlorophenyl group and a substituted butylamine chain. The nitrogen atom is secondary, bearing a single methyl group, which distinguishes it from its parent compound, sibutramine, a tertiary amine.
Proposed Synthetic Pathway
While a direct, detailed synthesis of desmethylsibutramine hydrochloride is not extensively published, a plausible and scientifically sound approach involves the N-demethylation of its parent compound, sibutramine. This is a common strategy in medicinal chemistry for accessing metabolites and derivatives.
The synthesis of sibutramine itself has been documented and generally involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with isobutylmagnesium bromide, followed by further functional group manipulations to introduce the dimethylamino group.[10]
A general and high-yield procedure for the N-demethylation of tertiary amines, such as sibutramine, can be adapted to produce desmethylsibutramine.[11][12] This process typically involves the following conceptual steps:
-
N-Oxidation: The tertiary amine (sibutramine) is first oxidized to its corresponding N-oxide.
-
Rearrangement and Elimination: The N-oxide then undergoes a rearrangement, often facilitated by reagents like iron(II) salts (a modified Polonovski reaction) or through the use of chloroformates, to eliminate one of the methyl groups as formaldehyde.[1][13]
-
Hydrolysis and Salt Formation: The resulting secondary amine (desmethylsibutramine) is then hydrolyzed and can be isolated as its hydrochloride salt by treatment with hydrochloric acid.
This multi-step process offers a reliable method for the targeted synthesis of desmethylsibutramine from a more readily available precursor.
Spectroscopic and Analytical Characterization
The definitive identification and quantification of desmethylsibutramine hydrochloride rely on modern analytical techniques, primarily NMR spectroscopy and mass spectrometry coupled with chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Based on published data for a sibutramine analogue confirmed to be desmethylsibutramine, the following are the characteristic ¹H and ¹³C NMR chemical shifts.[4]
Table of NMR Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.17 (d), 7.25 (d) | 128.0, 130.3 |
| Quaternary Aromatic C | - | 131.2, 145.4 |
| N-CH₃ | 2.50 (s) | 33.9 |
| Isobutyl CH₃ | 0.83 (d), 0.87 (d) | 22.9, 23.5 |
| Isobutyl CH | 1.62 (m) | 24.9 |
| Butyl CH₂ | 0.66 (m), 1.06 (m) | 45.9 |
| Butyl CH-N | 2.64 (m) | 65.6 |
| Cyclobutyl C (quaternary) | - | 51.8 |
| Cyclobutyl CH₂ | 1.75-2.40 (m) | 16.2, 32.5 |
| NH | 1.38 (br) | - |
Spectra recorded in CDCl₃. Chemical shifts are referenced to the solvent signal.
Analytical Methodology: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective detection and quantification of desmethylsibutramine in complex matrices such as dietary supplements.
This protocol is a composite based on established methodologies for the analysis of sibutramine and its metabolites in adulterated supplements.[11][12]
1. Sample Preparation:
-
Accurately weigh the contents of one capsule or a homogenized portion of the supplement.
-
Disperse the sample in a known volume of methanol.
-
Vortex mix for 1-2 minutes to ensure thorough mixing.
-
Sonication for 15-30 minutes can aid in the extraction of the analyte.
-
Centrifuge the sample to pellet insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Perform serial dilutions with the mobile phase as necessary to bring the concentration within the calibration range.
2. HPLC Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., Spherisorb C8, 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2% formic acid with 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is effective.
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at 30-40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): m/z 266.3
-
Product Ions: Characteristic fragment ions for desmethylsibutramine include m/z 125.3.
Pharmacology and Mechanism of Action
Desmethylsibutramine is a more potent monoamine reuptake inhibitor than its parent compound, sibutramine.[1] Its primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[14] This leads to an increased concentration of these neurotransmitters in the brain, which is thought to enhance satiety and reduce appetite.[15]
The inhibition of norepinephrine and serotonin reuptake leads to a feeling of fullness, which can result in reduced food intake and subsequent weight loss. However, the increased levels of these neurotransmitters can also lead to adverse cardiovascular effects, such as increased heart rate and blood pressure, which were the primary safety concerns that led to the withdrawal of sibutramine from the market.
Conclusion
Desmethylsibutramine hydrochloride is a pharmacologically active molecule with significant implications for both therapeutic research and regulatory science. Its potent inhibition of norepinephrine and serotonin reuptake underscores its potential effects on appetite and metabolism. However, its clandestine inclusion in unregulated weight-loss supplements poses a serious health risk to the public. The analytical methods detailed in this guide, particularly HPLC-MS/MS, provide a robust framework for the accurate identification and quantification of this compound, which is essential for ensuring consumer safety and regulatory compliance. A thorough understanding of its chemical properties, synthesis, and pharmacology is crucial for any scientist working in the fields of drug development, toxicology, or forensic analysis.
References
Sources
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- 2. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 3. N-Desmethylsibutramine | C16H24ClN | CID 10199199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Sibutramine - Synthesis [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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